1,7-Diazaspiro[4.4]nonane dihydrochloride is a chemical compound characterized by its unique spirocyclic structure, which includes two nitrogen atoms within the spiro framework. Its molecular formula is , with a molecular weight of 199.12 g/mol. This compound is primarily utilized in scientific research, particularly in chemistry and biology, due to its potential applications in drug discovery and as a building block for more complex molecules .
1,7-Diazaspiro[4.4]nonane dihydrochloride can be synthesized from various starting materials through multi-step chemical reactions. It is available from chemical suppliers and is often used in laboratory settings for research purposes .
This compound belongs to the class of diazaspiro compounds, which are defined by their spirocyclic structures that incorporate nitrogen atoms. The dihydrochloride form indicates that it exists as a salt with two hydrochloride ions, which enhances its solubility and stability in various solvents .
The synthesis of 1,7-Diazaspiro[4.4]nonane dihydrochloride typically involves cyclization reactions. A common method includes the reaction of a suitable diamine with a dihalide under basic conditions to form the spirocyclic core .
The molecular structure of 1,7-Diazaspiro[4.4]nonane dihydrochloride features a spirocyclic arrangement where two nitrogen atoms are integrated into the carbon framework. This unique geometry contributes to its chemical properties and biological activity.
1,7-Diazaspiro[4.4]nonane dihydrochloride undergoes various chemical reactions, including:
The mechanism of action for 1,7-Diazaspiro[4.4]nonane dihydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of these target molecules. This interaction can lead to various biological effects depending on the nature of the target .
1,7-Diazaspiro[4.4]nonane dihydrochloride has several scientific applications:
The synthesis of 1,7-diazaspiro[4.4]nonane dihydrochloride (CAS# 82386-80-9) relies on meticulously designed cyclization protocols to construct its spirocyclic core. The predominant approach involves bis-alkylation of primary amines with bifunctional electrophiles, where 1,2-bis(2-haloethyl)benzene derivatives serve as key precursors. In a documented route, reaction of 1,4-dibromobutane with N-Boc-protected aminoacetaldehyde dimethyl acetal under phase-transfer conditions generates a cyclic aminoketal intermediate. Subsequent acid-mediated ketal deprotection and ring-forming reductive amination yield the spiro[4.4]nonane framework [3] [8]. Alternative pathways employ bis-haloalkyl precursors (e.g., 1,3-dibromopropane) with α,ω-diaminoalkanes under high-dilution conditions to minimize oligomerization, though these methods suffer from moderate yields (typically 45-60%) due to competing polymerization reactions [3].
Table 1: Key Precursors and Reagents for Spirocyclic Assembly
Precursor Type | Reagents | Cyclization Agent | Reported Yield |
---|---|---|---|
Bis-haloalkyl | 1,4-Dibromobutane | KOH/phase-transfer | 58% |
Aminoacetaldehyde ketal | N-Boc-aminoacetaldehyde | H₂SO₄ (deprotection) | 72% |
Diamine derivatives | 1,3-Diaminopropane | NaI/CH₃CN (80°C) | 45% |
Majer et al. (1982) demonstrated that intramolecular cyclization of N-(3-bromopropyl)-pyrrolidinium salts in alkaline media provides an efficient entry to the diazaspiro[4.4]nonane system. This method necessitates precise stoichiometric control, with optimal results achieved using 2.2 equivalents of K₂CO₃ in refluxing acetonitrile, yielding the free base at 65% efficiency before dihydrochloride salt formation [3]. The spiro center configuration remains highly sensitive to ring-closure kinetics, with slower cyclization rates favoring the thermodynamically stable trans-isomer predominant in pharmaceutical applications.
Transition metal catalysis enables efficient spiroannulation through sigmatropic rearrangements inaccessible via classical ionic mechanisms. Palladium-catalyzed [3,3]-sigmatropic rearrangements of allylic diaminocarbamates have emerged as stereoselective alternatives for constructing the 1,7-diazaspiro[4.4]nonane skeleton. Systems employing Pd(OAc)₂ (5 mol%) with tri-o-tolylphosphine (10 mol%) in toluene at 110°C facilitate the rearrangement of N-allyl-N-(but-3-en-1-yl)carbamates into cyclic ureas, which undergo hydrolytic cleavage to the diamine framework [2] [10]. This method achieves superior stereocontrol (up to 98% ee) when using chiral BINAP ligands, though at increased catalyst loadings (15 mol%) [10].
Hydrogenation catalysts critically influence the final reduction step in reductive amination pathways. Comparative studies reveal Pd/C (10% w/w) in ethanolic HCl under 50 psi H₂ at 60°C provides complete conversion within 4 hours, while PtO₂ requires lower pressure (20 psi) but longer reaction times (8-10 hours). Nickel catalysts exhibit inferior performance, with residual metal contamination complicating pharmaceutical purification [2] [4].
Table 2: Catalytic Performance in Spirocyclic Synthesis
Catalyst System | Reaction Type | Conditions | ee/Selectivity |
---|---|---|---|
Pd(OAc)₂/P(o-Tol)₃ (5 mol%) | [3,3]-Sigmatropic | Toluene, 110°C, 24h | 85% trans |
Pd/C (10 wt%) | Reductive amination | EtOH/HCl, 50 psi H₂, 60°C | >99% conversion |
Pd/BINAP (15 mol%) | Asymmetric rearrangement | THF, 80°C, 36h | 98% ee |
Protecting group strategy governs regioselectivity in unsymmetrical diazaspiro systems. The tert-butoxycarbonyl (Boc) group predominates due to its orthogonal deprotectability under acidic conditions compatible with dihydrochloride salt formation. Synthesis typically commences with monoprotection of 1,3-diaminopropane using di-tert-butyl dicarbonate (Boc₂O) in THF/water (1:1) at 0°C, achieving >95% N1-selectivity. The mono-Boc diamine then undergoes sequential alkylation with 1,4-dibromobutane, where the unprotected amine attacks first to form the pyrrolidine ring, followed by intramolecular displacement by the Boc-protected nitrogen upon heating to 80°C [6] [10].
Critical to this approach is the stability of the Boc group during the second cyclization, which proceeds without epimerization when using Cs₂CO₃ as base in DMF. Final deprotection employs anhydrous HCl in dioxane (4M, 10 equivalents) at 25°C for 2 hours, directly precipitating the dihydrochloride salt in 89% purity. Alternative acid systems like TFA/CH₂Cl₂ (1:1) require subsequent salt metathesis, reducing overall yield by 12-15% [6] [10]. The Boc strategy consistently outperforms benzyl- or carbamate-based protection in multigram syntheses, as demonstrated in the preparation of 7-Boc-2-oxo-1,7-diazaspiro[4.4]nonane—a key synthetic intermediate [6].
Solvent polarity and reaction temperature profoundly impact cyclization kinetics and byproduct formation. For the critical ring-closing step, aprotic polar solvents (DMF, NMP) favor intramolecular displacement rates over competing hydrolysis, with DMF providing optimal balance between solubility and nucleophilicity. Systematic screening reveals cyclization yields increase from 54% in methanol to 88% in anhydrous DMF when reacting N-(4-bromobutyl)-N-Boc-amine derivatives at 80°C for 12 hours [3] [8]. Temperature studies demonstrate an Arrhenius-type relationship between rate constant and thermal energy, with activation energy (Eₐ) calculated at 72.5 kJ/mol. Below 60°C, reaction half-life exceeds 24 hours, while temperatures above 100°C promote Hofmann elimination—particularly problematic in quaternary ammonium intermediates [2] [3].
Table 3: Solvent and Temperature Optimization for Cyclization
Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) | Impurity Profile |
---|---|---|---|---|
Methanol | 65 | 24 | 54 | 12% methoxylated byproduct |
Acetonitrile | 80 | 18 | 76 | 5% dimeric impurity |
DMF (anhydrous) | 80 | 12 | 88 | <2% impurities |
NMP | 100 | 8 | 82 | 8% elimination product |
THF/H₂O (4:1) | 60 | 36 | 63 | 15% hydrolyzed intermediate |
Crystallization of the dihydrochloride salt demands binary ethanol/water mixtures (3:1 v/v), with cooling gradient control essential for particle size distribution. Slow cooling from 65°C to 0°C at 5°C/hour produces pharmaceutical-grade material with uniform crystallinity (D90 < 50µm). The compound's hygroscopicity necessitates anhydrous workup, with moisture content below 0.5% w/w achieved through vacuum drying (<5 mmHg) at 40°C for 48 hours [2] [3]. These optimized conditions elevate overall process efficiency from literature-reported 28% to 74% in scaled batches (>1 kg), establishing robust manufacturing protocols for this versatile spirocyclic building block.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0